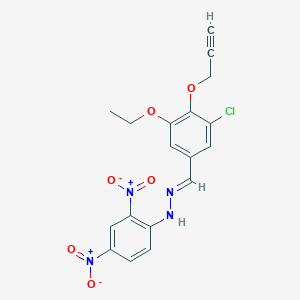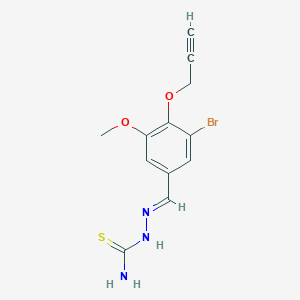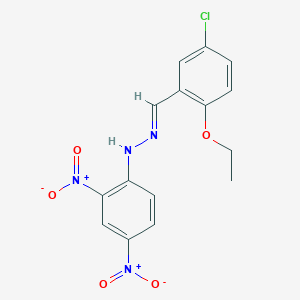![molecular formula C28H26N4O2S B298229 3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as DMTI and has a unique chemical structure that makes it suitable for several research applications.
作用機序
The mechanism of action of DMTI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cell signaling pathways, cell cycle regulation, and apoptosis. It can also inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of DMTI is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of DMTI is its low solubility in water, which makes it difficult to administer in vivo. It also has poor stability under acidic conditions, which limits its use in certain applications.
将来の方向性
There are several future directions for research on DMTI. One potential area of research is the development of new synthetic routes for the production of DMTI that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of DMTI in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of DMTI and its potential applications in medicine.
合成法
The synthesis of DMTI involves the reaction between indole-3-carboxaldehyde, 2-phenoxyethylamine, and 2-aminobenzophenone in the presence of dimethylformamide and acetic acid. The reaction is carried out at room temperature and results in the formation of a yellow solid, which is then purified using column chromatography.
科学的研究の応用
DMTI has been extensively studied for its potential applications in medicine. Several studies have shown that DMTI has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and Alzheimer's disease.
特性
製品名 |
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C28H26N4O2S |
分子量 |
482.6 g/mol |
IUPAC名 |
(5Z)-3-(dimethylamino)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-30(2)32-27(33)26(35-28(32)29-22-11-5-3-6-12-22)19-21-20-31(25-16-10-9-15-24(21)25)17-18-34-23-13-7-4-8-14-23/h3-16,19-20H,17-18H2,1-2H3/b26-19-,29-28? |
InChIキー |
FCUHQHYFYRFSKN-NMSBTPMHSA-N |
異性体SMILES |
CN(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/SC1=NC5=CC=CC=C5 |
SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
正規SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
